2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid
Description
2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid is a bicyclic thiophene derivative featuring a benzoic acid moiety linked via a carboxamide bond to a tetrahydrobenzo[b]thiophene core. This structure combines aromatic and partially saturated rings, offering unique electronic and steric properties that influence its pharmacological and physicochemical behavior.
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-15(12-9-21-14-8-4-2-5-10(12)14)17-13-7-3-1-6-11(13)16(19)20/h1,3,6-7,9H,2,4-5,8H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKNVDGVABXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are then subjected to further reactions to introduce the carboxamido and benzoic acid functionalities. For instance, the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with ethyl chloroformate or chloroacetyl chloride can yield intermediate compounds that are further processed to obtain the target molecule .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of pharmaceuticals and other chemical products due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes involved in cancer cell metabolism, such as PDK1 and LDHA . This inhibition disrupts the energy production in cancer cells, leading to their apoptosis. Additionally, the compound’s antioxidant properties help in reducing oxidative stress, further contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kinase Inhibitors with Tetrahydrobenzo[b]thiophene Scaffolds
Compounds 4i–4l (from ) share structural similarities with the target molecule but differ in substituents on the urea linker and aromatic rings. For example:
- 4i : Contains a 4-fluorophenyl group and propylurea linker.
- 4j : Features a 3-carboxybenzyl group and propylurea linker.
- 4k : Substituted with a 4-carboxybenzyl group.
- 4l : Includes a 4-methoxyphenyl group.
Analgesic Derivatives with Modified Linkers
Derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid () replace the benzoic acid moiety with dioxobutanoic acid chains. These compounds demonstrated 2–3 times greater analgesic activity than metamizole in murine models, attributed to enhanced interaction with opioid receptors or COX enzymes .
Key Structural Differences :
- Introduction of a dioxobutanoic acid side chain.
- Replacement of the carboxamide bond with an enamine linker.
Thiazole and Carbamate Derivatives
and describe derivatives such as ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and pyrano[2,3-d]thiazole analogs.
Table 2: Activity Comparison of Tetrahydrobenzo[b]thiophene Derivatives
Physicochemical and Structural Insights
Melting Points and Solubility
The target compound’s melting point (~180–184°C, inferred from ) is comparable to 4i–4l (177–222°C), suggesting similar crystallinity. However, derivatives with polar groups (e.g., 4j , 4k ) exhibit lower melting points, likely due to disrupted crystal packing .
Supramolecular Aggregation
reveals that N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides adopt similar molecular conformations but differ in supramolecular aggregation modes. This variability could influence solubility and bioavailability .
Biological Activity
2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure that integrates a tetrahydrobenzo[b]thiophene moiety with a carboxamide functional group. Its molecular formula is and it has a molecular weight of approximately 281.37 g/mol.
Antimicrobial Activity
Research indicates that related compounds within the benzo[b]thiophene family exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown potent activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae . This suggests that this compound may possess similar antimicrobial properties.
Anti-inflammatory Properties
Compounds containing the benzo[b]thiophene nucleus are noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific mechanism often involves the modulation of signaling pathways associated with inflammatory responses.
Antioxidant Activity
Tetrahydrobenzo[b]thiophenes have been reported to exhibit antioxidant activity comparable to ascorbic acid. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation . Such properties are crucial for protecting cells from oxidative stress-related damage.
Potential in Cancer Therapy
Recent investigations have explored the potential of benzo[b]thiophene derivatives as apoptosis-inducing agents in cancer therapy. For example, compounds similar to this compound have been shown to induce apoptosis in breast cancer cell lines . The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins.
Study on Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial efficacy of several tetrahydrobenzo[b]thiophene derivatives against clinical isolates of S. aureus. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 0.008 | S. pneumoniae |
| 2 | 0.012 | Staphylococcus epidermidis |
| 3 | 0.046 | Streptococcus pyogenes |
Study on Anti-inflammatory Mechanisms
In another study focusing on inflammatory bowel disease models, derivatives similar to this compound exhibited a significant reduction in inflammatory markers such as TNF-alpha and IL-6 . The findings suggest potential therapeutic applications in managing chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via acylation reactions using succinic anhydride derivatives in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC (MeCN:H₂O gradients). Key steps include controlling stoichiometry (e.g., 1.2 equivalents of anhydride) and monitoring reaction progress with TLC. Post-synthesis, IR and NMR are critical for verifying functional groups (e.g., C=O at ~1700 cm⁻¹ in IR) and structural integrity. Purification yields (~65–78%) depend on solvent gradients and column efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Answer : A multi-technique approach is essential:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm). Overlapping signals in tetrahydrobenzo[b]thiophene moieties may require 2D NMR (HSQC, HMBC) for resolution .
- HRMS/LC-MS : Confirm molecular weight accuracy (e.g., [M+H]+ ion) and detect impurities.
- IR : Validate amide (C=O, N-H) and carboxylic acid (O-H stretch) functionalities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives?
- Answer : Systematic modifications to the tetrahydrobenzo[b]thiophene core (e.g., substituting tert-butyl or phenyl groups) or benzoic acid moiety (e.g., esterification, halogenation) can be synthesized and tested for antibacterial or enzyme inhibitory activity. Use in vitro assays (e.g., MIC for antibacterial studies) combined with computational docking to map interactions with target proteins (e.g., bacterial enzymes). Derivatives like 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl variants () show promise for SAR exploration .
Q. What strategies resolve contradictions in spectral data, such as unexpected NMR peaks or inconsistent HRMS results?
- Answer : Contradictions may arise from tautomerism, residual solvents, or diastereomers. For NMR:
- Variable Temperature (VT) NMR : Assess peak splitting caused by dynamic processes.
- Deuteration : Exchange labile protons (e.g., -OH, -NH) to simplify spectra.
For HRMS, re-purify samples via preparative HPLC to remove salts or impurities. Cross-validate with elemental analysis .
Q. How can computational methods enhance the understanding of this compound's reactivity or binding modes?
- Answer : Density Functional Theory (DFT) can model electron distribution in the tetrahydrobenzo[b]thiophene ring, predicting sites for electrophilic attack or hydrogen bonding. Molecular dynamics (MD) simulations of ligand-protein complexes (e.g., with bacterial FabH enzyme) can reveal binding stability. Use software like Gaussian or Schrödinger Suite for geometry optimization and docking studies .
Methodological Considerations
Q. What purification techniques are most effective for isolating high-purity samples?
- Answer : Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) achieves >95% purity. For scale-up, flash chromatography on silica gel (ethyl acetate/hexane) is viable. Monitor purity via analytical HPLC and confirm with melting point consistency (e.g., 204–217°C range in ) .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C, analyze degradation products via LC-MS.
- Thermal Stability : Heat samples (40–80°C) and monitor decomposition kinetics using UV-Vis or NMR.
- Light Sensitivity : Expose to UV/visible light and track photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
